molecular formula C13H10BrN3O2S B598297 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1201186-54-0

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B598297
Key on ui cas rn: 1201186-54-0
M. Wt: 352.206
InChI Key: UMZKBENCNNDLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08785639B2

Procedure details

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (3.00 g, 11.1 mmol, prepared using A from 3,5-dibromopyrazin-2-amine with ethynyltrimethylsilane) in DMF (60 mL) at about 0° C. was added 60 wt % NaH (0.577 g, 14.4 mmol) in three portions. After about 15 min, TsCl (2.75 g, 14.4 mmol) was added and the mixture was allowed to warm slowly to rt. After about 16 h, the mixture was poured into ice-cold water (120 mL) and the precipitate was collected by vacuum filtration. The crude solid was dissolved in DCM (15 mL) and purified by silica gel chromatography eluting with DCM to give 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (2.16 g, 52%): LC/MS (Table 2, Method c) Rt=1.58 min; MS m/z: 352 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.577 g
Type
reactant
Reaction Step Four
Name
Quantity
2.75 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
120 mL
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:9]#[C:10][Si](C)(C)C)[C:5]([NH2:8])=[N:6][CH:7]=1.BrC1C(N)=NC=C(Br)N=1.C([Si](C)(C)C)#C.[H-].[Na+].[S:32](Cl)([C:35]1[CH:41]=[CH:40][C:38]([CH3:39])=[CH:37][CH:36]=1)(=[O:34])=[O:33]>CN(C=O)C>[Br:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:10][N:8]([S:32]([C:35]3[CH:41]=[CH:40][C:38]([CH3:39])=[CH:37][CH:36]=3)(=[O:34])=[O:33])[C:5]2=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)C#C[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Four
Name
Quantity
0.577 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
2.75 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Six
Name
ice
Quantity
120 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 0° C.
WAIT
Type
WAIT
Details
After about 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in DCM (15 mL)
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.